2-(6-iodo-1H-indazol-3-yl)propan-2-ol

Checkpoint Kinase 1 Chk1 Cancer

Sourcing a validated Chk1 intermediate with the precise 3-propan-2-ol pharmacophore often forces medicinal chemistry teams into lengthy de novo synthesis. This 6-iodo indazole derivative directly solves that bottleneck, providing a pre-optimized scaffold for hit-to-lead campaigns. - Delivers the critical hydrogen-bonding motif for sub-nanomolar Chk1 affinity, bypassing multi-step core construction. - The 6-iodo substituent enables high-yielding Suzuki-Miyaura late-stage diversification, outperforming 6-bromo analogs. - Eliminates reliance on generic indazole scaffolds that yield inactive compounds due to missing tertiary alcohol interactions.

Molecular Formula C10H11IN2O
Molecular Weight 302.11 g/mol
Cat. No. B8320132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-iodo-1H-indazol-3-yl)propan-2-ol
Molecular FormulaC10H11IN2O
Molecular Weight302.11 g/mol
Structural Identifiers
SMILESCC(C)(C1=C2C=CC(=CC2=NN1)I)O
InChIInChI=1S/C10H11IN2O/c1-10(2,14)9-7-4-3-6(11)5-8(7)12-13-9/h3-5,14H,1-2H3,(H,12,13)
InChIKeyIVNHMBRZEXHPFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Iodo-1H-indazol-3-yl)propan-2-ol: Key Chk1 Inhibitor Intermediate


2-(6-Iodo-1H-indazol-3-yl)propan-2-ol is a functionalized indazole derivative characterized by a 6-iodo substitution and a tertiary propan-2-ol moiety at the 3-position [1]. This specific substitution pattern is critical for its role as a key intermediate in the synthesis of potent and selective Checkpoint Kinase 1 (Chk1) inhibitors, a validated target in DNA damage response oncology pathways [1]. Unlike simpler indazole scaffolds, the presence of the tertiary alcohol and the iodine atom imparts unique steric and electronic properties essential for downstream binding interactions in the final bioactive molecule .

Chk1 inhibitor synthesis intermediate with pre-installed critical 3-propan-2-ol pharmacophore
6-Iodo substitution provides a versatile synthetic handle for late-stage diversification
Designed to support medicinal chemistry programs targeting DNA damage response pathways

2-(6-Iodo-1H-indazol-3-yl)propan-2-ol: Irreplaceable Chk1 Intermediate


Generic substitution with simpler indazole intermediates, such as the unsubstituted 1H-indazole or even the 6-iodo-1H-indazole core without the propan-2-ol group, fails to meet the stringent structural requirements for building potent Chk1 inhibitors. The propan-2-ol group at the 3-position is a critical pharmacophore element in the final inhibitor, often engaging in key hydrogen bond interactions within the Chk1 ATP-binding pocket. Replacing this with a hydrogen atom or a different alkyl chain leads to a significant loss in potency and selectivity, as demonstrated by structure-activity relationship (SAR) studies in the field [1]. Furthermore, the 6-iodo substitution serves as a synthetic handle for late-stage diversification, a feature absent in non-halogenated analogs, thereby limiting their utility in advanced medicinal chemistry programs .

Lack of 3-propan-2-ol group
Simpler indazole or 6-iodo-indazole core without the tertiary alcohol may compromise key hydrogen-bonding interactions in the Chk1 ATP-binding pocket, potentially reducing final inhibitor potency based on reported SAR.
Non-iodinated analogs
Using 6-H, 6-Cl, or 6-Br indazole intermediates may limit synthetic diversification efficiency; the iodo handle generally exhibits higher reactivity in palladium-catalyzed cross-couplings, which can affect library synthesis throughput.

2-(6-Iodo-1H-indazol-3-yl)propan-2-ol: Performance Evidence


Chk1 Inhibitory Potency Comparison

While 2-(6-iodo-1H-indazol-3-yl)propan-2-ol itself is an intermediate, its final product in Chk1 inhibitor synthesis programs demonstrates a dramatic improvement in potency compared to inhibitors derived from simpler indazole scaffolds. For instance, a final Chk1 inhibitor derived from a related 6-iodo-indazole core exhibits an IC50 of 0.27 nM in a competitive inhibition assay [1]. In contrast, the 6-iodo-1H-indazole core without the 3-substituent shows no direct Chk1 inhibition at comparable concentrations, underscoring the essential role of the propan-2-ol moiety in conferring activity .

Chk1 potency context
Class-level inference
Final inhibitor with related scaffold: IC50 = 0.27 nM
3-propan-2-ol group is reported to confer >100-fold improvement in Chk1 inhibition over unsubstituted core
Competitive HTRF assay; data to verify in own synthesis campaigns
Checkpoint Kinase 1 Chk1 Cancer DNA Damage Response

Efficient Late-Stage Diversification via 6-Iodo Handle

The 6-iodo substituent on 2-(6-iodo-1H-indazol-3-yl)propan-2-ol is a superior synthetic handle compared to the more common 6-bromo or 6-chloro analogs for palladium-catalyzed cross-coupling reactions, a key step in introducing diverse aryl or heteroaryl groups to optimize Chk1 inhibitor selectivity and pharmacokinetics . In comparative studies, 6-iodo-indazoles consistently demonstrate higher reactivity and yield in Suzuki-Miyaura couplings compared to their 6-bromo counterparts under identical conditions, leading to a more efficient and higher-yielding synthesis of advanced intermediates [1].

Cross-coupling efficiency
Class-level inference
Iodo-indazole vs bromo: typical 15–30% higher Suzuki coupling yield
6-iodo handle may accelerate lead optimization through higher-yielding diversification steps
Pd-catalyzed conditions; reported yields 50–78% for iodo precursors
Medicinal Chemistry Suzuki Coupling Lead Optimization

Chk1 Selectivity Over EZH2

While the indazole scaffold is common to both Chk1 and EZH2 inhibitors, the specific substitution pattern of 2-(6-iodo-1H-indazol-3-yl)propan-2-ol is critical for achieving the desired target profile. The potent EZH2 inhibitor EPZ005687 (Ki = 24 nM; IC50 = 80 nM for H3K27 trimethylation) contains a complex 4-carboxamide indazole core, structurally distinct from the 3-propan-2-ol moiety . Using an intermediate optimized for EZH2 would lead to a molecule with off-target Chk1 activity and a different efficacy and safety profile [1]. The 3-propan-2-ol group is a key determinant for steering the inhibitor towards the Chk1 ATP-binding site rather than the SAM-binding pocket of EZH2 [2].

Chk1 vs EZH2 selectivity
Cross-study comparable
Chk1 inhibitor (related scaffold) IC50 0.27 nM; EZH2 inhibitor EPZ005687 Ki 24 nM
3-propan-2-ol substitution steers final molecule toward Chk1, away from EZH2 epigenetic target
Procurement supports Chk1-centric programs; cross-target profiles should be validated
EZH2 Chk1 Selectivity Epigenetics

Applications of 2-(6-Iodo-1H-indazol-3-yl)propan-2-ol


High-Potency Chk1 Inhibitor Synthesis

This compound is the ideal starting material for medicinal chemistry teams focused on generating novel, potent Chk1 inhibitors. Its structure is pre-optimized to deliver the key hydrogen-bonding interaction required for sub-nanomolar Chk1 affinity, as evidenced by the 0.27 nM IC50 achieved with a related final inhibitor [1]. Procurement of this specific intermediate eliminates the need for costly de novo synthesis of the 3-propan-2-ol indazole core, accelerating hit-to-lead campaigns.

Late-Stage Diversification via Palladium Cross-Coupling

The 6-iodo handle on this molecule is a strategic asset for medicinal chemistry programs aiming to explore structure-activity relationships (SAR) around the indazole C6 position. Its superior reactivity in Suzuki-Miyaura couplings, compared to 6-bromo analogs, ensures high-yielding and efficient introduction of diverse aryl and heteroaryl groups to fine-tune inhibitor selectivity and pharmacokinetic properties [2]. This makes it a high-value building block for libraries of advanced Chk1 inhibitors.

Chemical Probe Development for DNA Damage Response

The compound serves as a key precursor for the development of high-quality chemical probes to interrogate Chk1 function in cellular models of DNA damage and replication stress. The iodine atom provides a convenient radiolabeling site (e.g., ¹²⁵I) for generating tool compounds used in target engagement and biodistribution studies . Its well-defined synthetic route ensures reproducible access to these critical research tools.

Oncology Pipeline Differentiation from EZH2

For organizations seeking to build a diversified oncology pipeline, this intermediate enables a clear separation from EZH2-targeted programs. While both Chk1 and EZH2 are validated cancer targets, their mechanisms are distinct. Using 2-(6-iodo-1H-indazol-3-yl)propan-2-ol ensures that the resulting lead series is directed toward the DNA damage response (Chk1) rather than epigenetic regulation (EZH2), as demonstrated by the stark difference in target engagement profiles between EPZ005687 (Ki = 24 nM for EZH2) and Chk1 inhibitors derived from this scaffold [3].

Application
Selection Property
Validation Focus
Chk1 inhibitor lead generation
Pre-installed 3-propan-2-ol pharmacophore
Target engagement and potency assay context
C6 diversification for SAR exploration
6-Iodo synthetic handle
Cross-coupling efficiency and yield optimization
Chemical probe synthesis for Chk1 functional studies
Iodine radiolabeling site
Target engagement and biodistribution assay context
Chk1-selective inhibitor development (differentiated from EZH2)
Distinct substitution pattern for Chk1 vs EZH2
Kinase selectivity profiling and target engagement assays
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